
Bis(3-methyl-1H-pyrazol-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(3-methyl-1H-pyrazol-1-yl)methanone is a heterocyclic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science . The compound features two pyrazole rings connected by a methanone bridge, making it an interesting subject for chemical research and applications.
準備方法
Synthetic Routes and Reaction Conditions
There are two main strategies for the synthesis of bis(pyrazolyl)methane derivatives, including Bis(3-methyl-1H-pyrazol-1-yl)methanone :
One-Pot Pseudo Three-Component Reactions: This method involves the reaction of two equivalents of 3-methyl-5-pyrazolone derivatives with one equivalent of aldehydes.
One-Pot Pseudo Five-Component Reactions: This approach involves the reaction of two equivalents of β-keto esters, two equivalents of hydrazines, and one equivalent of aldehydes.
Industrial Production Methods
Industrial production methods for bis(pyrazolyl)methane derivatives often involve the use of high-yielding, one-pot synthesis techniques. Catalysts such as 12-tungstophosphoric acid (H₃PW₁₂O₄₀) are employed to achieve high yields and efficient reactions .
化学反応の分析
Types of Reactions
Bis(3-methyl-1H-pyrazol-1-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The pyrazole rings can undergo substitution reactions with various reagents to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups onto the pyrazole rings .
科学的研究の応用
Bis(3-methyl-1H-pyrazol-1-yl)methanone has several scientific research applications, including:
作用機序
The mechanism of action of Bis(3-methyl-1H-pyrazol-1-yl)methanone involves its interaction with various molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes and receptors, leading to the modulation of biochemical pathways . The exact mechanism depends on the specific application and the molecular targets involved.
類似化合物との比較
Similar Compounds
Some compounds similar to Bis(3-methyl-1H-pyrazol-1-yl)methanone include:
4,4′-(Arylmethylene)bis(3-methyl-1H-pyrazol-5-ols): These compounds also feature pyrazole rings and have similar biological activities.
Bis(1H-indazol-1-yl)methane: This compound has a similar structure but features indazole rings instead of pyrazole rings.
Uniqueness
This compound is unique due to its specific structure, which allows it to form stable metal complexes and exhibit diverse biological activities. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research .
特性
CAS番号 |
50476-16-9 |
|---|---|
分子式 |
C9H10N4O |
分子量 |
190.20 g/mol |
IUPAC名 |
bis(3-methylpyrazol-1-yl)methanone |
InChI |
InChI=1S/C9H10N4O/c1-7-3-5-12(10-7)9(14)13-6-4-8(2)11-13/h3-6H,1-2H3 |
InChIキー |
YUSRXFUVNOWNKJ-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C=C1)C(=O)N2C=CC(=N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




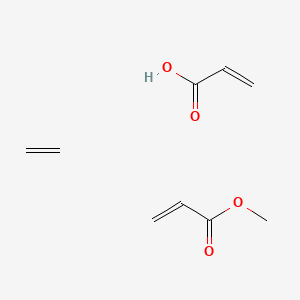
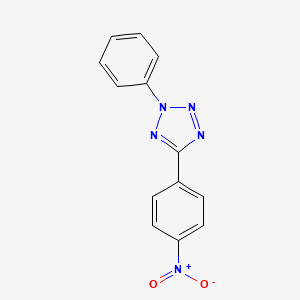
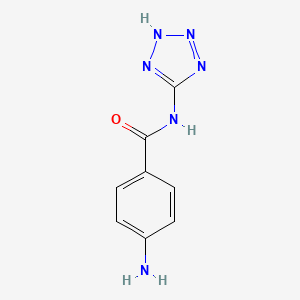
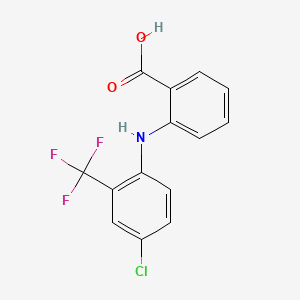
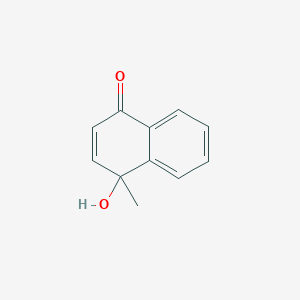
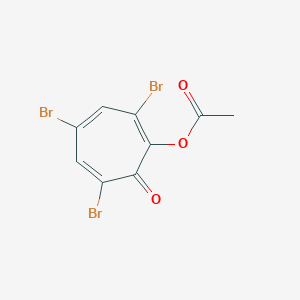


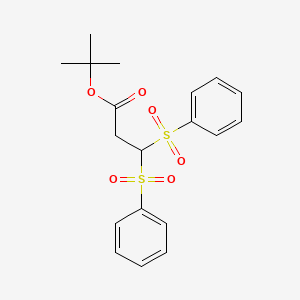
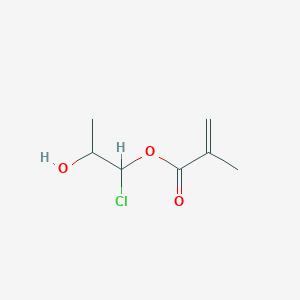

![Ethanol, 2-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B14669560.png)
